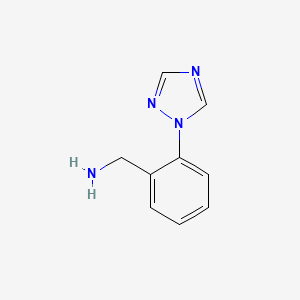

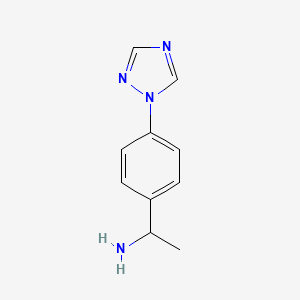

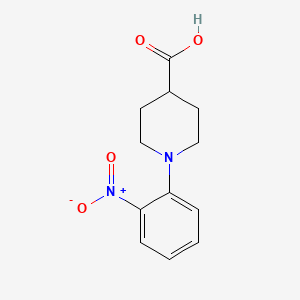

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

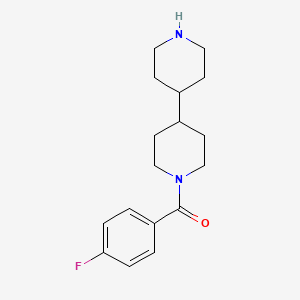

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verwendung in Koordinationsgerüsten

Diese Verbindung wurde bei der Herstellung von Koordinationsgerüsten verwendet. So wurde sie beispielsweise erfolgreich als redoxaktives Linker, Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amin (TTPA), in Mn(ii)/Cu(ii)-basierten Koordinationsgerüsten integriert .

Redoxeigenschaften

Die Redoxeigenschaften dieser Verbindung wurden ausgiebig untersucht. Sie wurde bei der Synthese eines neuen 3D-Koordinationspolymers verwendet, das durch Festkörperelektrochemie und spektroelektrochemische Daten charakterisiert wurde .

Verwendung in der Hydrochloridform

Die Hydrochloridform dieser Verbindung, 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamin-Hydrochlorid, ist für Forschungszwecke erhältlich .

Vergleichende Studien

Diese Verbindung kann in vergleichenden Studien mit anderen ähnlichen Verbindungen verwendet werden. So kann sie beispielsweise mit 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamin-Dihydrochlorid und 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamin-Dihydrochlorid verglichen werden .

Verwendung in chemischen Bibliotheken

Diese Verbindung ist Teil einer Sammlung einzigartiger Chemikalien, die Forschern in der frühen Entdeckungsphase zur Verfügung gestellt werden, was auf ihre mögliche Verwendung bei der Erstellung chemischer Bibliotheken für die Medikamentenforschung und andere Forschungsanwendungen hindeutet .

Wirkmechanismus

Target of Action

It’s known that triazole derivatives have been widely studied for their potential applicability to a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

It’s known that some triazole hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Pharmacokinetics

The compound’s cytotoxic activities against tumor cell lines have been evaluated, with ic50 values ranging from 156 to 239 µM for MCF-7 and HCT-116 cells, respectively .

Result of Action

It’s known that some triazole hybrids have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

It’s known that the synthesis of triazole hybrids involves treating compound 1 or 2 with the appropriate aldehydes in ethanol for 24–36 h under reflux conditions .

Biochemische Analyse

Biochemical Properties

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine plays a significant role in biochemical reactions due to its unique structure. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the phenyl moiety of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine interacts with the active site of various enzymes, enhancing its binding affinity . These interactions make it a potent inhibitor or activator of specific enzymatic reactions, depending on the context.

Cellular Effects

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by binding to receptors and enzymes involved in these pathways . This compound has also been observed to alter gene expression, leading to changes in cellular metabolism and function . For example, it can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival .

Molecular Mechanism

The molecular mechanism of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine involves its binding interactions with biomolecules. The triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, altering their activity . Additionally, the phenyl moiety interacts with the active site of enzymes, enhancing its binding affinity . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Furthermore, 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can influence gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities and effects . Additionally, 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can influence metabolic flux and metabolite levels by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound can be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is influenced by its structure and interactions with cellular components . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNLFHKRQJWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407031 |

Source

|

| Record name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848068-69-9 |

Source

|

| Record name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1309539.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)